3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid
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Overview
Description
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of indole derivatives. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as nitration or halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives.
Scientific Research Applications
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-6-carboxylic acid
Uniqueness
3-Bromo-4,6-dichloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation distinguishes it from other indole derivatives, potentially offering unique properties and applications in research and industry.
Properties
CAS No. |
400767-05-7 |
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Molecular Formula |
C9H4BrCl2NO2 |
Molecular Weight |
308.94 g/mol |
IUPAC Name |
3-bromo-4,6-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrCl2NO2/c10-7-6-4(12)1-3(11)2-5(6)13-8(7)9(14)15/h1-2,13H,(H,14,15) |
InChI Key |
GCXGPYGPWBPTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2Br)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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